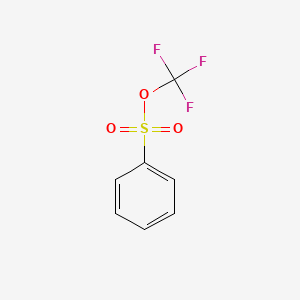

Trifluoromethyl benzenesulfonate

描述

Trifluoromethyl benzenesulfonate refers to a class of benzenesulfonate esters featuring a trifluoromethyl (-CF₃) substituent on the aromatic ring. These compounds are widely utilized in medicinal chemistry and organic synthesis due to the electron-withdrawing nature of the -CF₃ group, which enhances stability, bioavailability, and target binding affinity. A prominent example is 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate (2q), which exhibits potent antimycobacterial activity against Mycobacterium tuberculosis (MIC = 1 µmol/L) . The trifluoromethyl group's unique physicochemical properties, such as increased lipophilicity and metabolic resistance, make it a critical moiety in drug design.

Structure

3D Structure

属性

IUPAC Name |

trifluoromethyl benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S/c8-7(9,10)13-14(11,12)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPUXLRDLVOKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemical Properties and Structure

Trifluoromethyl benzenesulfonate has the chemical formula . It features a trifluoromethyl group () attached to a benzenesulfonate moiety, which enhances its reactivity and solubility in various solvents.

Applications in Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the following areas:

- Friedel-Crafts Reactions : It participates in Friedel-Crafts acylation reactions, where it can act as an electrophile due to the electron-withdrawing nature of the trifluoromethyl group. This leads to the formation of complex aromatic compounds .

- Synthesis of Fluorinated Compounds : The compound serves as a precursor for synthesizing various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

This compound derivatives have been investigated for their potential therapeutic effects:

- Uric Acid Regulation : Research indicates that derivatives of this compound can act as inhibitors of human urate transporter 1 (hURAT1), making them candidates for treating hyperuricemia and gout. The efficacy of these compounds is demonstrated through their half-maximal inhibitory concentration (IC50) values, which indicate their potency against uric acid uptake .

| Compound | IC50 (nM) |

|---|---|

| Compound 1 | 4 |

| Compound 2 | 1 |

| Compound 3 | 9 |

This table illustrates the varying potencies of different this compound derivatives against hURAT1.

Material Science Applications

In material science, this compound is used to develop advanced materials:

- Polymer Chemistry : It acts as a counter-ion in polymerization processes, enhancing the thermal and chemical stability of polymers. The presence of the trifluoromethyl group improves the efficiency of polymerization initiators .

Environmental Science Applications

The compound plays a role in environmental studies:

- Pollutant Detection : this compound is employed in analytical chemistry for detecting and quantifying pollutants in environmental samples. Its reactivity allows it to form stable complexes with various environmental contaminants, facilitating their analysis .

Case Studies

Several studies highlight the practical applications of this compound:

- Study on Uric Acid Inhibition : A recent study demonstrated that specific derivatives effectively reduced serum uric acid levels in animal models, showcasing their potential as therapeutic agents for gout treatment .

- Polymer Development : Researchers successfully synthesized a novel polymer using this compound as an initiator, resulting in materials with enhanced properties suitable for industrial applications .

相似化合物的比较

Comparative Analysis with Similar Compounds

Key Observations:

Substituent Position : Para-substituted -CF₃ (e.g., 2q) shows higher antimycobacterial activity than meta-substituted analogs (e.g., 2o) .

Trifluoromethyl vs. Nitro Groups : -CF₃ substituents enhance NF-κB inhibition (65–87% suppression) compared to nitro groups, as seen in berberine derivatives .

Synergistic Effects : Combining -CF₃ with -Cl (e.g., 9k) results in MIC values 2–5 times lower than linezolid against MRSA .

Physical Properties:

- Melting Points : Trifluoromethyl derivatives (e.g., 2q: 175.5–177°C) generally exhibit higher melting points than fluoro-substituted analogs (e.g., 2m: 111–113.5°C), likely due to enhanced crystallinity .

- Thermal Stability : Thermogravimetric analysis shows trifluoromethyl benzenesulfonates decompose above 350°C, comparable to methyl benzenesulfonates .

准备方法

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a cornerstone in the synthesis of trifluoromethyl benzenesulfonates. A prominent approach involves the reaction of benzenesulfonyl chloride derivatives with trifluoromethylating agents. For instance, 4-(trifluoromethyl)benzenesulfonate (TosCF₃) can be synthesized via a two-step process starting from a functionalized initiator containing a 3-(2-(2-ethoxy)ethoxy)ethoxy)prop-1-ene (TEG) group. Kinetic studies in acetonitrile and chlorobenzene demonstrate that TosCF₃ combines the stability of tosylates with enhanced propagation rates akin to triflates, achieving near-complete initiation efficiency.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation using hypervalent iodine reagents, such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), enables direct functionalization of aromatic systems. This method leverages Lewis acid activation (e.g., Zn(OTf)₂ or Zn(NTf₂)₂) to generate reactive intermediates that transfer the CF₃ group to sulfonic acids. NMR and ESI-MS analyses reveal that zinc(II) cations coordinate with the iodine reagent, facilitating a single-electron-transfer (SET) mechanism and subsequent radical propagation.

Oxidation of Trifluoromethyl Sulfides

A patent-pending method describes the preparation of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride via chlorine-mediated oxidation of alkyl sulfides. Using 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl precursors (alkyl = methyl, ethyl, propyl) in solvents like concentrated hydrochloric acid or formic acid, chlorine gas induces oxidative transformation to the sulfonyl chloride. This process achieves yields exceeding 90% with product purity >97%, as validated by liquid chromatography.

Mechanistic Insights into Key Reactions

Solvent and Counterion Effects

The choice of solvent profoundly influences reaction kinetics and product distribution. In acetonitrile, TosCF₃ exhibits rapid initiation due to its polar aprotic nature, whereas chlorobenzene slows propagation while enhancing selectivity for hydrophobic monomers like 2-octyl-2-oxazoline (OctOx). Counterions also modulate reactivity: TosCF₃’s fluorylate group stabilizes transition states more effectively than tosylates, reducing side reactions.

Role of Lewis Acids

Zinc-based Lewis acids (e.g., Zn(OTf)₂) activate hypervalent iodine reagents by coordinating to carboxylate groups, as evidenced by ¹⁹F NMR shifts (Δδ = 8 ppm). This coordination weakens the I–O bond, enabling CF₃ transfer to substrates. ESI-MS studies identify intermediates such as [Zn(OTf)(CF₃)]⁺, which participate in rate-determining reductive elimination.

Radical Propagation Pathways

In MTO-catalyzed trifluoromethylation of arenes, an induction period precedes rapid CF₃ radical generation. EPR spectroscopy confirms the formation of CF₃- intermediates, which abstract hydrogen from substrates to yield trifluoromethylated products. Autocatalytic cycles sustain radical propagation, with reaction rates dependent on substrate electronic properties.

Optimization of Reaction Conditions

Temperature and Stoichiometry

Optimal temperatures for chlorine-mediated sulfide oxidation range from 50–70°C, balancing reaction rate and byproduct formation. A molar ratio of 1:4–1:6 (precursor:Cl₂) ensures complete conversion, while excess chlorine risks over-oxidation. For electrophilic trifluoromethylation, stoichiometric Zn(NTf₂)₂ minimizes counterion interference, achieving >95% yields in model reactions.

Solvent Selection

- Polar aprotic solvents (e.g., acetonitrile): Accelerate ionic mechanisms but may destabilize radical intermediates.

- Chlorobenzene : Enhances selectivity for hydrophobic substrates via π-π interactions.

- Formic acid : Serves dual roles as solvent and proton donor in sulfide oxidations, improving reaction homogeneity.

Case Study: Industrial-Scale Synthesis of 2-Fluoro-6-Trifluoromethyl Benzenesulfonyl Chloride

Reaction Setup

A 500 mL three-necked flask equipped with mechanical stirring, a thermometer, and a chlorine inlet is charged with 48.6 g (200 mmol) of 2-fluoro-6-trifluoromethyl-n-propyl sulfide. A solvent mixture of 152.1 g (36% HCl) and 29.1 g (65% HNO₃) is added, and the temperature is maintained at 70°C. Chlorine gas (56.8 g, 800 mmol) is introduced over 5 hours, after which the mixture is cooled, layered, and washed with aqueous NaHSO₃.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 90.2–90.7% |

| Purity (HPLC) | 97.0–97.5% |

| Reaction Time | 5–6 hours |

| Temperature | 70°C |

This method’s scalability and efficiency underscore its suitability for industrial applications.

Analytical and Quality Control Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is indispensable for tracking CF₃ group transfer. For example, the CF₃ signal of TosCF₃ shifts from −33.0 ppm to −26.9 ppm upon zinc coordination, providing real-time mechanistic insights. Quantitative ¹H NMR further verifies initiator efficiency by monitoring monomer consumption.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) resolves sulfonyl chloride products from precursors. The patent method reports retention times of 8.2–8.5 minutes for 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, with peak areas correlating to >97% purity.

Mass Spectrometry

ESI-MS identifies key intermediates, such as [Zn(OTf)(CF₃)]⁺ (m/z = 249.8), confirming the involvement of metal-activated species in trifluoromethylation.

常见问题

Q. How does the substitution pattern (e.g., trifluoromethyl, chloro) influence the antimicrobial activity of benzenesulfonate derivatives?

The antimicrobial potency of trifluoromethyl benzenesulfonates is strongly influenced by substituent positioning and electronic effects. Derivatives with para-trifluoromethyl groups exhibit enhanced activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.39–1.56 mg/L . Comparative studies show that chloro substituents at meta/para positions further improve efficacy, likely due to increased lipophilicity and target binding affinity. For example, compounds with dual chloro/trifluoromethyl substitutions demonstrated MIC values 2–4× lower than linezolid against MRSA .

Q. Methodological Insight :

- MIC Determination : Use standardized broth microdilution assays (CLSI guidelines) with reference strains (e.g., S. aureus ATCC 29213).

- Structural Optimization : Prioritize para-substituted trifluoromethyl groups and evaluate meta-chloro derivatives for synergistic effects.

Q. What analytical techniques are critical for characterizing trifluoromethyl benzenesulfonate derivatives?

Key techniques include:

- NMR Spectroscopy : ¹³C and ¹H NMR to confirm substituent positions (e.g., δ 152.83 ppm for sulfonate carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₃H₁₂O₄N₂ClS with [M+H]+ = 327.01978) .

- UPLC/UV-MS : For purity assessment and detection of genotoxic impurities (e.g., methyl benzenesulfonate) using timed selected ion recording (SIR) .

Q. Methodological Insight :

Advanced Research Questions

Q. How can researchers resolve contradictions in MIC data across studies for trifluoromethyl benzenesulfonates?

Discrepancies often arise from variations in bacterial strains, assay conditions, or substituent patterns. For example:

- Strain-Specific Activity : A derivative with MIC = 0.39 mg/L against MSSA may show MIC = 6.25 mg/L against Enterococcus faecalis due to differences in cell wall permeability .

- Experimental Design : Standardize inoculum size (5 × 10⁵ CFU/mL) and use clinical isolates alongside reference strains.

Q. Data Reconciliation Strategy :

- Conduct dose-response curves and compare with positive controls (e.g., linezolid).

- Perform molecular docking to assess binding affinity variations across bacterial targets.

Q. What is the role of chiral configuration in the biological activity of this compound derivatives?

Chirality significantly impacts activity. For example, a D-configuration camphorsulfonyl analogue suppressed TNF-α-induced NF-κB activation by 87%, whereas its enantiomer showed reduced efficacy (65–70%) . This suggests stereoselective interactions with kinase or receptor binding pockets.

Q. Methodological Insight :

- Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.

- Use circular dichroism (CD) and X-ray crystallography to correlate configuration with activity.

Q. How can structure-activity relationship (SAR) studies optimize trifluoromethyl benzenesulfonates for kinase inhibition?

SAR studies should focus on:

- Substituent Effects : Trifluoromethyl groups enhance electron-withdrawing properties, improving interactions with kinase ATP-binding sites. Derivatives with 3,5-bis(trifluoromethyl)phenyl groups showed 50% higher inhibition of NF-κB than nitro-substituted analogues .

- Scaffold Modifications : Introduce benzosiloxaborole moieties to improve solubility and target engagement .

Q. Experimental Design :

- Test derivatives against a panel of kinases (e.g., PI3K, MAPK) using fluorescence polarization assays.

- Correlate logP values (e.g., 3.15 for C₁₀H₁₁F₃O₄S) with cellular uptake and potency .

Q. What safety protocols are essential for handling trifluoromethyl benzenesulfonates in laboratory settings?

Q. Key Recommendations for Researchers :

- Prioritize para-substituted trifluoromethyl groups for antimicrobial applications.

- Combine HRMS and UPLC for rigorous purity profiling.

- Address chiral specificity early in drug design to avoid costly late-stage failures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。